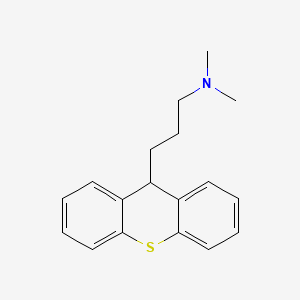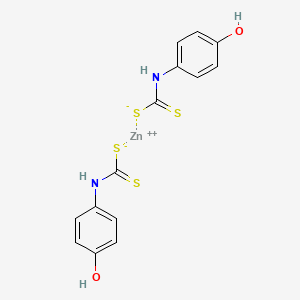
Bis((p-hydroxyphenyl)dithiocarbamato-S,S')zinc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis((p-hydroxyphenyl)dithiocarbamato-S,S’)zinc is a chemical compound known for its unique properties and applications in various fields It is a coordination complex where zinc is bonded to two p-hydroxyphenyl dithiocarbamate ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis((p-hydroxyphenyl)dithiocarbamato-S,S’)zinc typically involves the reaction of zinc salts with p-hydroxyphenyl dithiocarbamate ligands. One common method is to dissolve zinc acetate in a suitable solvent, such as ethanol, and then add an aqueous solution of p-hydroxyphenyl dithiocarbamate. The reaction mixture is stirred at room temperature, leading to the formation of the desired complex, which can be isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for Bis((p-hydroxyphenyl)dithiocarbamato-S,S’)zinc are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Bis((p-hydroxyphenyl)dithiocarbamato-S,S’)zinc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced species.
Substitution: The dithiocarbamate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the complex .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .
Wissenschaftliche Forschungsanwendungen
Bis((p-hydroxyphenyl)dithiocarbamato-S,S’)zinc has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism by which Bis((p-hydroxyphenyl)dithiocarbamato-S,S’)zinc exerts its effects involves coordination with metal ions and interaction with biological molecules. The dithiocarbamate ligands can chelate metal ions, affecting their availability and reactivity. This interaction can influence various biochemical pathways and molecular targets, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis((p-hydroxyphenyl)dithiocarbamato-S,S’)copper: Similar in structure but with copper instead of zinc.
Bis((p-hydroxyphenyl)dithiocarbamato-S,S’)nickel: Contains nickel as the central metal ion.
Bis((p-hydroxyphenyl)dithiocarbamato-S,S’)iron: Iron-based complex with similar ligands.
Uniqueness
Bis((p-hydroxyphenyl)dithiocarbamato-S,S’)zinc is unique due to its specific coordination chemistry and the properties imparted by the zinc ion. Compared to its copper, nickel, and iron counterparts, the zinc complex may exhibit different reactivity and biological activity, making it valuable for specific applications.
Eigenschaften
CAS-Nummer |
94023-60-6 |
|---|---|
Molekularformel |
C14H12N2O2S4Zn |
Molekulargewicht |
433.9 g/mol |
IUPAC-Name |
zinc;N-(4-hydroxyphenyl)carbamodithioate |
InChI |
InChI=1S/2C7H7NOS2.Zn/c2*9-6-3-1-5(2-4-6)8-7(10)11;/h2*1-4,9H,(H2,8,10,11);/q;;+2/p-2 |
InChI-Schlüssel |
LBIWLARSKMKZTQ-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=CC=C1NC(=S)[S-])O.C1=CC(=CC=C1NC(=S)[S-])O.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


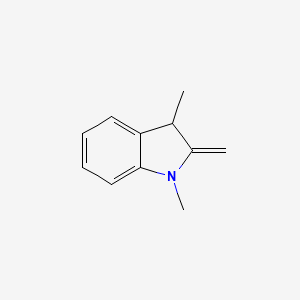

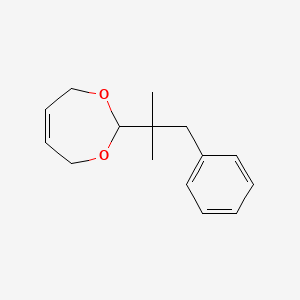
![2,4-Dinitro-6-[[2-(phenylamino)-1-naphthyl]azo]phenol](/img/structure/B12666259.png)


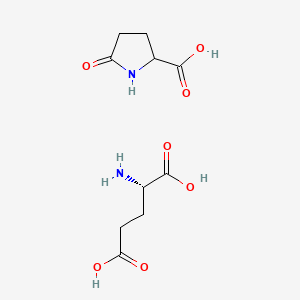
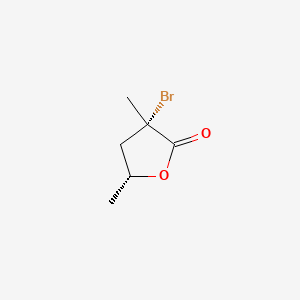
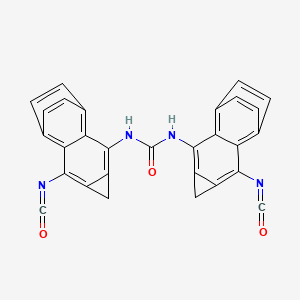

![Acetoxy[2-[(2-aminoethyl)amino]propoxy]dibutyltin](/img/structure/B12666300.png)


